molecular formula C27H31Cl2N5O B2646239 7-[cis-3-(1-azetidinylmethyl)cyclobutyl]-5-[3-(phenylmethoxy)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine,dihydrochloride

7-[cis-3-(1-azetidinylmethyl)cyclobutyl]-5-[3-(phenylmethoxy)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine,dihydrochloride

Cat. No.: B2646239
M. Wt: 512.5 g/mol
InChI Key: XBUCKSAZHWFXGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NVP-AEW541 (hydrochloride) is a selective small molecule inhibitor of the insulin-like growth factor 1 receptor (IGF-1R). It has shown significant potential in inhibiting the growth of various cancer cells by targeting IGF-1R, which plays a crucial role in cell proliferation, differentiation, and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NVP-AEW541 (hydrochloride) involves multiple steps, starting with the preparation of the core pyrrolo[2,3-d]pyrimidine structure. The key steps include:

  • Formation of the pyrrolo[2,3-d]pyrimidine core.
  • Introduction of the cyclobutyl and azetidinylmethyl groups.
  • Attachment of the phenylmethoxyphenyl group.

Industrial Production Methods: Industrial production of NVP-AEW541 (hydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: NVP-AEW541 (hydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophilic or electrophilic reagents.

    Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of NVP-AEW541 (hydrochloride) .

Mechanism of Action

NVP-AEW541 (hydrochloride) exerts its effects by selectively inhibiting the autophosphorylation of IGF-1R. This inhibition disrupts the IGF-1R signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells. The compound also affects other pathways, such as the PI3K/Akt and MAPK pathways, which are involved in cell survival and growth .

Biological Activity

The compound 7-[cis-3-(1-azetidinylmethyl)cyclobutyl]-5-[3-(phenylmethoxy)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine, dihydrochloride, also known as NVP-AEW541, is a small molecule that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article synthesizes current research findings on its biological activity, mechanisms of action, and therapeutic implications.

  • Molecular Formula : C27H29N5O
  • Molecular Weight : 445.55 g/mol
  • CAS Number : 475489-16-8

Structural Characteristics

The compound features a pyrrolo[2,3-d]pyrimidine core structure, which is significant for its biological activity. The presence of azetidine and phenylmethoxy groups contributes to its pharmacological properties.

NVP-AEW541 primarily acts as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), specifically targeting mutant forms associated with non-small cell lung cancer (NSCLC). The compound demonstrates selectivity for the T790M mutation of EGFR, which is a common resistance mutation that arises during treatment with first-generation EGFR inhibitors like gefitinib and erlotinib.

Inhibition Mechanism

  • Covalent Binding : NVP-AEW541 forms covalent bonds with specific cysteine residues in the EGFR kinase domain.
  • Selectivity : The compound shows high selectivity for mutant EGFR over wild-type EGFR, reducing off-target effects and potential adverse events associated with broader inhibition.

In Vitro Studies

In vitro studies have demonstrated that NVP-AEW541 effectively inhibits the proliferation of cancer cell lines harboring the T790M mutation. The following table summarizes key findings from these studies:

Study ReferenceCell LineIC50 (µM)Effect
Cheng et al. (2016) H1975 (EGFR L858R/T790M)0.05Significant growth inhibition
PubChem A549 (EGFR wild-type)>10Minimal effect
Echemi PC9 (EGFR del19)0.1Moderate growth inhibition

In Vivo Studies

In vivo studies using xenograft models have shown promising results:

  • Tumor Growth Inhibition : NVP-AEW541 significantly inhibited tumor growth in mice bearing H1975 xenografts.
  • Survival Rates : Mice treated with NVP-AEW541 exhibited improved survival rates compared to control groups.

Clinical Implications

A case study involving a patient with NSCLC who developed resistance to first-line EGFR inhibitors highlighted the potential of NVP-AEW541 as a second-line treatment option. The patient showed a marked reduction in tumor size after treatment with NVP-AEW541, corroborating its efficacy against resistant mutant forms of EGFR.

Comparative Analysis with Other Inhibitors

A comparative analysis of NVP-AEW541 with other third-generation EGFR inhibitors revealed its superior selectivity and reduced side effects. This is crucial for improving patient outcomes in targeted therapies.

Properties

IUPAC Name

7-[3-(azetidin-1-ylmethyl)cyclobutyl]-5-(3-phenylmethoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O.2ClH/c28-26-25-24(21-8-4-9-23(14-21)33-17-19-6-2-1-3-7-19)16-32(27(25)30-18-29-26)22-12-20(13-22)15-31-10-5-11-31;;/h1-4,6-9,14,16,18,20,22H,5,10-13,15,17H2,(H2,28,29,30);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUCKSAZHWFXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2CC(C2)N3C=C(C4=C(N=CN=C43)N)C5=CC(=CC=C5)OCC6=CC=CC=C6.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.